N-(3-{(1E)-1-[2-(morpholin-4-ylacetyl)hydrazinylidene]ethyl}phenyl)acetamide
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Overview
Description
N-{3-[(1E)-1-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a morpholine ring, an acetamido group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1E)-1-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1E)-1-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-{3-[(1E)-1-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[(1E)-1-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, morpholine derivatives are known to inhibit pathways such as 5-lipoxygenase and cyclooxygenase, leading to anti-inflammatory effects . The compound may also interact with other enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities and have been investigated for their pharmacological activities.
Cyanoacetamide derivatives: These compounds are used as precursors for heterocyclic synthesis and have diverse biological activities.
Uniqueness
N-{3-[(1E)-1-{[2-(MORPHOLIN-4-YL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the acetamido group allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C16H22N4O3 |
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Molecular Weight |
318.37 g/mol |
IUPAC Name |
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H22N4O3/c1-12(14-4-3-5-15(10-14)17-13(2)21)18-19-16(22)11-20-6-8-23-9-7-20/h3-5,10H,6-9,11H2,1-2H3,(H,17,21)(H,19,22)/b18-12+ |
InChI Key |
FPRIWTZNWSMJBI-LDADJPATSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCOCC1)/C2=CC(=CC=C2)NC(=O)C |
Canonical SMILES |
CC(=NNC(=O)CN1CCOCC1)C2=CC(=CC=C2)NC(=O)C |
Origin of Product |
United States |
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